molecular formula C9H10O B027725 2,3-Dimethylbenzaldehyde CAS No. 5779-93-1

2,3-Dimethylbenzaldehyde

Cat. No.: B027725
CAS No.: 5779-93-1
M. Wt: 134.17 g/mol
InChI Key: UIFVCPMLQXKEEU-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzaldehyde is an aromatic aldehyde with the molecular formula C₉H₁₀O. It is characterized by the presence of two methyl groups attached to the benzene ring at the 2nd and 3rd positions, and an aldehyde group at the 1st position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylbenzaldehyde can be synthesized through several methods. One common method involves the formylation of 2,3-dimethylbenzene using dichloromethyl methyl ether and titanium tetrachloride as reagents . Another method involves the preparation of a Grignard reagent from 2,3-dimethylbenzene halide, followed by reaction with N,N-dimethylformamide .

Industrial Production Methods

In industrial settings, this compound is typically produced through the formylation of 2,3-dimethylbenzene using reagents such as dichloromethyl methyl ether and titanium tetrachloride. This method is favored due to its high yield and regioselectivity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,3-dimethylbenzoic acid.

    Reduction: It can be reduced to form 2,3-dimethylbenzyl alcohol.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly used.

Major Products Formed

    Oxidation: 2,3-Dimethylbenzoic acid.

    Reduction: 2,3-Dimethylbenzyl alcohol.

    Substitution: Products such as 2,3-dimethyl-4-nitrobenzaldehyde and 2,3-dimethyl-4-chlorobenzaldehyde.

Scientific Research Applications

2,3-Dimethylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The compound can also participate in electrophilic aromatic substitution reactions due to the electron-donating effect of the methyl groups, which activate the benzene ring towards electrophiles .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylbenzaldehyde: Similar structure but with methyl groups at the 2nd and 4th positions.

    3,4-Dimethylbenzaldehyde: Similar structure but with methyl groups at the 3rd and 4th positions.

    2,5-Dimethylbenzaldehyde: Similar structure but with methyl groups at the 2nd and 5th positions.

Uniqueness

2,3-Dimethylbenzaldehyde is unique due to the specific positioning of the methyl groups, which influences its reactivity and the types of reactions it undergoes. The presence of methyl groups at the 2nd and 3rd positions enhances the electron density on the benzene ring, making it more reactive towards electrophilic aromatic substitution reactions compared to other dimethylbenzaldehyde isomers .

Properties

IUPAC Name

2,3-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7-4-3-5-9(6-10)8(7)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFVCPMLQXKEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346389
Record name 2,3-Dimethylbenzaldehyde
Source EPA DSSTox
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5779-93-1, 28351-09-9
Record name 2,3-Dimethylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5779-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, dimethyl-
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Record name 2,3-Dimethylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde, 2,3-dimethyl
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Synthesis routes and methods

Procedure details

A 2-liter separable flask equipped with a thermometer, a reflux condenser, and a stirrer was charged with 480 parts of 50% formalin, 110 parts of phenol, 202 parts of 98% industrial sulfuric acid, and 424 parts of m-xylene. The resulting mixture was allowed to react at 84° C. to 88° C. for 4 hours. After the reaction was completed, the reaction mixture was allowed to stand to separate a resin phase and a sulfuric acid aqueous phase. The resin phase was washed with water 3 times, and then unreacted m-xylene was removed under the conditions of 20 to 30 mmHg and 120° C. to 130° C. for 20 minutes. As a result, 480 parts of a phenol-modified xylene-formaldehyde resin having a viscosity of 1,050 mPa·s (25° C.) were obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the atmospheric significance of 2,3-Dimethylbenzaldehyde?

A1: this compound, like other dimethylbenzaldehydes, readily reacts with hydroxyl (OH) radicals in the atmosphere. [] This reaction plays a role in the atmospheric degradation of the compound. The rate coefficient for this reaction has been determined to be (25.9 ± 2.8) × 10-12 cm3 molecule-1 s-1 at 295 ± 2K. [] This information is crucial for understanding the fate and transport of this compound in the environment.

Q2: How does the position of the methyl group on the aromatic ring affect the reactivity of dimethylbenzaldehydes with OH radicals?

A2: Research suggests that the position of the methyl (CH3) substituent on the aromatic ring does not significantly influence the rate coefficient of the reaction between dimethylbenzaldehydes and OH radicals. [] This implies that the reactivity of these compounds with OH radicals is primarily determined by the presence of the aldehyde group and the overall aromatic structure, rather than the specific position of the methyl groups.

Q3: Can this compound be used as a building block for synthesizing other compounds?

A3: Yes, this compound serves as a starting material in the synthesis of more complex molecules. For instance, it can be utilized in the synthesis of (±)-7,8-dimethyl-2-(2-hydroxyisopropyl)tetralin, a stress metabolite found in tobacco plants infected with tobacco mosaic virus. [] The process involves several steps, starting with the conversion of this compound to the corresponding tetrahydronaphthoate.

Q4: Are there any applications of this compound or its derivatives in pest control?

A4: While specific research on this compound's role in pest control is limited within the provided papers, a related compound, 3-Methylbenzaldehyde, derived from Myosotis arvensis, and its analogs have been investigated for their protective effects against the mite species Tyrophagus putrescentiae. [] This suggests a potential area of interest for this compound and its derivatives in developing new pest control strategies.

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